molecular formula C48H69N7O19 B13707466 Mal-PEG8-Val-Cit-PAB-PNP

Mal-PEG8-Val-Cit-PAB-PNP

Cat. No.: B13707466
M. Wt: 1048.1 g/mol
InChI Key: MDZZUPNIMVKWNS-SRCNPLIFSA-N
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Description

Mal-PEG8-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies. The Val-Cit linker can be cleaved by cathepsin B, an enzyme found in lysosomes, allowing for the release of the drug payload within the target cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-Val-Cit-PAB-PNP involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG8-Val-Cit-PAB-PNP undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG8-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

    Chemistry: Used as a linker in the synthesis of ADCs.

    Biology: Facilitates targeted drug delivery to specific cells.

    Medicine: Enhances the efficacy and reduces the side effects of cancer treatments.

    Industry: Employed in the production of ADCs for clinical use .

Mechanism of Action

Mal-PEG8-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:

    Conjugation to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.

    Targeting and Internalization: The ADC binds to specific receptors on target cells and is internalized.

    Cleavage by Cathepsin B: Within the lysosome, cathepsin B cleaves the Val-Cit linker, releasing the drug payload.

    Drug Action: The released drug exerts its cytotoxic effects on the target cell .

Comparison with Similar Compounds

Mal-PEG8-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its improved solubility and stability. Similar compounds include:

Properties

Molecular Formula

C48H69N7O19

Molecular Weight

1048.1 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C48H69N7O19/c1-35(2)44(46(60)52-40(4-3-16-50-47(49)61)45(59)51-37-7-5-36(6-8-37)34-73-48(62)74-39-11-9-38(10-12-39)55(63)64)53-41(56)15-18-65-20-22-67-24-26-69-28-30-71-32-33-72-31-29-70-27-25-68-23-21-66-19-17-54-42(57)13-14-43(54)58/h5-14,35,40,44H,3-4,15-34H2,1-2H3,(H,51,59)(H,52,60)(H,53,56)(H3,49,50,61)/t40-,44-/m0/s1

InChI Key

MDZZUPNIMVKWNS-SRCNPLIFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C=CC3=O

Origin of Product

United States

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